molecular formula C24H28N2O3 B11209974 7'-Ethoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

7'-Ethoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B11209974
M. Wt: 392.5 g/mol
InChI Key: HYGVTGFMJZXTRB-UHFFFAOYSA-N
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Description

7’-Ethoxy-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a combination of cyclohexane, pyrazole, and benzoxazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7’-Ethoxy-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple steps, typically starting with the preparation of the individual ring systems followed by their assembly into the final spiro compound. Common synthetic routes include:

    Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Pyrazole Ring Synthesis: Often synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Benzoxazine Ring Formation: Typically involves the reaction of phenols with formaldehyde and amines.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through various cyclization reactions under controlled conditions.

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

7’-Ethoxy-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the spiro linkage and formation of simpler compounds.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7’-Ethoxy-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar spiro compounds, 7’-Ethoxy-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] stands out due to its unique combination of ring systems and functional groups. Similar compounds include:

    Spiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine]: Lacks the ethoxy and methoxy substituents.

    7’-Ethoxy-2’-(phenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine]: Lacks the methoxy group on the phenyl ring.

    2’-(3-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine]: Lacks the ethoxy group.

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

7-ethoxy-2-(3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C24H28N2O3/c1-3-28-22-12-8-11-19-21-16-20(17-9-7-10-18(15-17)27-2)25-26(21)24(29-23(19)22)13-5-4-6-14-24/h7-12,15,21H,3-6,13-14,16H2,1-2H3

InChI Key

HYGVTGFMJZXTRB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC(=CC=C5)OC

Origin of Product

United States

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